METHYL (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
METHYL (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of a benzyl-substituted benzaldehyde with a pyrrole derivative under basic conditions. The reaction may proceed through a Knoevenagel condensation followed by cyclization and esterification steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of METHYL (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- METHYL (5E)-5-{[2-(METHOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- METHYL (5E)-5-{[2-(HYDROXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl (5E)-4-hydroxy-2-methyl-5-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-19(21(24)25-2)20(23)17(22-14)12-16-10-6-7-11-18(16)26-13-15-8-4-3-5-9-15/h3-12,23H,13H2,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROAVWWNFHGYLA-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=C1C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3)/C(=C1C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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